

# A Comparative Guide to Beryllium-10 and Chlorine-36 Exposure Age Dating

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## Compound of Interest

Compound Name: Beryllium-10

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For researchers, scientists, and professionals in geological and earth sciences, the accurate dating of surface exposure is critical. Among the most powerful techniques are those based on cosmogenic nuclides, principally **Beryllium-10** ( $^{10}\text{Be}$ ) and Chlorine-36 ( $^{36}\text{Cl}$ ). This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection and application of the most suitable technique for a given research context.

Cosmogenic radionuclide dating allows scientists to determine the duration a rock has been exposed at or near the Earth's surface. This is achieved by measuring the concentration of rare isotopes produced when cosmic rays interact with atoms in the rock. Both  $^{10}\text{Be}$  and  $^{36}\text{Cl}$  are well-established cosmogenic nuclides for this purpose, each with its own set of advantages and limitations.

## Principles of $^{10}\text{Be}$ and $^{36}\text{Cl}$ Exposure Dating

**Beryllium-10** is produced primarily from the spallation of oxygen in quartz, a mineral that is resistant to weathering and has a simple chemical composition.<sup>[1][2]</sup> This makes  $^{10}\text{Be}$  dating in quartz a robust and widely used method.<sup>[1][2]</sup> Chlorine-36, on the other hand, is produced from several target elements, including potassium (K), calcium (Ca), and chlorine (Cl) itself, through various nuclear reactions.<sup>[3]</sup> This allows for the dating of a wider range of rock types, such as basalts, carbonates, and those containing K-feldspars, where quartz may be absent.<sup>[2][4][5]</sup>

The fundamental principle behind exposure dating is that these nuclides accumulate in minerals at a known rate when exposed to cosmic rays. By measuring the concentration of the

nuclide and knowing its production rate and decay constant, the exposure age can be calculated.

## Concordance and Discordance between $^{10}\text{Be}$ and $^{36}\text{Cl}$ Ages

In ideal scenarios, exposure ages determined using both  $^{10}\text{Be}$  and  $^{36}\text{Cl}$  from the same geological feature should be concordant, providing a high degree of confidence in the chronological framework. Indeed, several studies have reported good agreement between the two methods across various geological settings.[\[6\]](#)[\[7\]](#)

However, discrepancies can arise due to several factors:

- **Different Target Minerals and Geochemical Behavior:**  $^{10}\text{Be}$  is typically measured in quartz, while  $^{36}\text{Cl}$  is often measured in other minerals like K-feldspar or whole-rock samples.[\[8\]](#) Differences in the weathering and erosion rates of these host minerals can lead to discordant ages.
- **Production Rate Variations:** The production rate of  $^{10}\text{Be}$  in quartz is relatively well-constrained.[\[1\]](#) In contrast, the production of  $^{36}\text{Cl}$  is more complex, depending on the chemical composition of the rock, which can lead to greater uncertainties in its production rate.[\[4\]](#)[\[5\]](#)
- **Post-Depositional Processes:** Chlorine-36 can be subject to post-depositional loss, particularly in environments with low accumulation rates, which can lead to an underestimation of the true exposure age.[\[9\]](#)[\[10\]](#)
- **Different Half-Lives:** The half-life of  $^{10}\text{Be}$  is approximately 1.39 million years, while that of  $^{36}\text{Cl}$  is about 301,000 years.[\[3\]](#) This difference makes the  $^{10}\text{Be}/^{36}\text{Cl}$  ratio particularly useful for burial dating, where the differential decay of the two nuclides can be used to determine the duration of burial.[\[8\]](#)[\[11\]](#)[\[12\]](#)

## Experimental Data: A Comparative Overview

The following tables summarize quantitative data from studies that have directly compared  $^{10}\text{Be}$  and  $^{36}\text{Cl}$  exposure ages from the same geological sites. These examples illustrate the

concordance and potential discordance between the two methods.

Location/Study	Sample ID	<sup>10</sup> Be Exposure Age (ka)	<sup>36</sup> Cl Exposure Age (ka)	Reference
Wind River Range, Wyoming	Pinedale Moraines	16 - 23	16 - 23	<a href="#">[7]</a>
Wind River Range, Wyoming	Bull Lake Moraines	>130	>130	<a href="#">[7]</a>
Northern Death Valley Fault Zone	Red Wall Canyon Fan	70 +22/-20	63 ± 8	<a href="#">[13]</a>
San Andreas Fault, California	Cabazon Formation Alluvium	-	260	<a href="#">[8]</a> <a href="#">[11]</a> <a href="#">[12]</a>

Study	Target Mineral for <sup>10</sup> Be	Target Mineral/Rock for <sup>36</sup> Cl	Key Findings on Concordance
Frankel et al. (2007) <a href="#">[13]</a>	Quartz	Whole Rock (volcanic)	Generally good agreement, with <sup>36</sup> Cl ages being slightly younger.
Phillips et al. (1997) <a href="#">[6]</a>	Quartz	K-feldspar	Good agreement, suggesting low erosion rates.
Balco et al. (2019) <a href="#">[8]</a> <a href="#">[11]</a> <a href="#">[12]</a>	Quartz	K-feldspar	Used for burial dating, highlighting the utility of the different half-lives.

## Experimental Protocols

The accurate determination of  $^{10}\text{Be}$  and  $^{36}\text{Cl}$  exposure ages relies on meticulous experimental procedures. The general workflow involves sample collection, mineral separation and purification, chemical processing to extract the nuclides of interest, and finally, measurement by Accelerator Mass Spectrometry (AMS).

## Sample Preparation for $^{10}\text{Be}$ Analysis in Quartz

- **Sample Collection:** Approximately 1 kg of rock is collected from the surface of the landform to be dated.
- **Crushing and Sieving:** The rock is crushed and sieved to isolate the desired grain size fraction (typically 250-500  $\mu\text{m}$ ).
- **Mineral Separation:** Magnetic minerals are removed using a magnetic separator. Feldspars and other non-quartz minerals are dissolved using a series of acid leaches, often involving hydrochloric and phosphoric acids.
- **Quartz Purification:** The remaining quartz is purified by repeated etching with dilute hydrofluoric acid (HF) to remove any meteoric  $^{10}\text{Be}$  contamination.[\[2\]](#)
- **Dissolution and  $^{10}\text{Be}$  Extraction:** The purified quartz is dissolved in concentrated HF. A  $^9\text{Be}$  carrier is added, and  $^{10}\text{Be}$  is separated and purified through a series of ion-exchange chromatography and precipitation steps.[\[14\]](#)
- **AMS Measurement:** The final beryllium oxide ( $\text{BeO}$ ) is mixed with a binder and pressed into a target for AMS analysis to determine the  $^{10}\text{Be}/^9\text{Be}$  ratio.

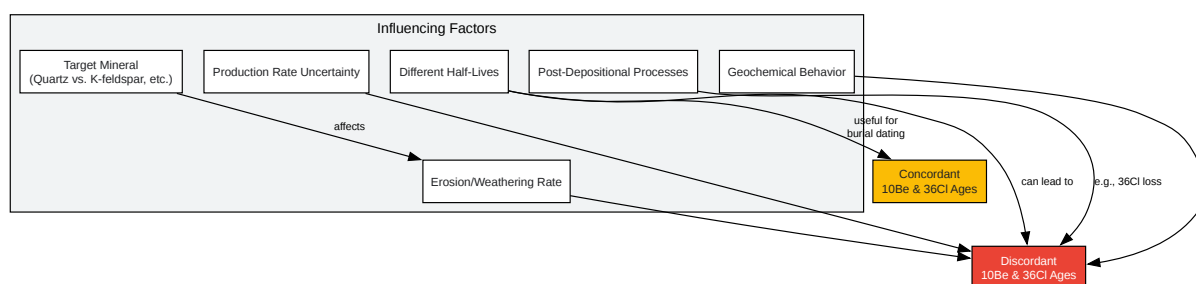
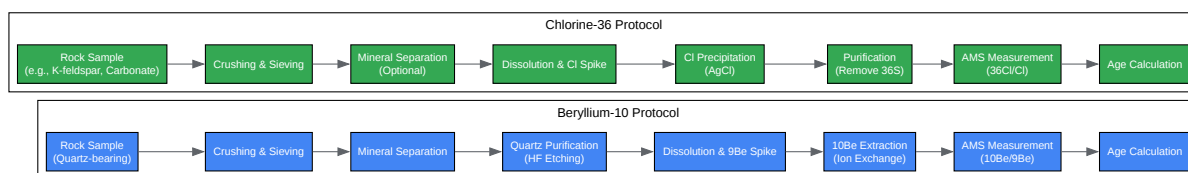
## Sample Preparation for $^{36}\text{Cl}$ Analysis

- **Sample Collection and Preparation:** Similar to  $^{10}\text{Be}$ , a rock sample is collected and crushed. The target mineral (e.g., K-feldspar) is separated, or the whole rock powder is used.
- **Dissolution:** The sample is dissolved in appropriate acids (e.g., HF and nitric acid for silicates, nitric acid for carbonates). A  $^{35}\text{Cl}$  or  $^{37}\text{Cl}$  spike of known concentration is added.
- **Chlorine Extraction:** Chlorine is precipitated as silver chloride ( $\text{AgCl}$ ).

- Purification: The AgCl is purified to remove interfering isobars, particularly  $^{36}\text{S}$ . This may involve multiple dissolution and re-precipitation steps.
- AMS Measurement: The purified AgCl is pressed into a target for AMS measurement to determine the  $^{36}\text{Cl}/\text{Cl}$  ratio.

## Visualizing the Methodologies

To better understand the workflows and relationships, the following diagrams are provided.



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